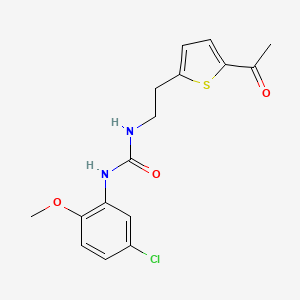
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a derivative of coumarin and has been synthesized using various methods.
Scientific Research Applications
Polymerization Studies :
- Trifluoromethanesulphonates (triflates), closely related to the compound , have been studied for their role in the polymerization of ethylenic monomers. The research shows that these triflates are strongly solvated with their conjugate acid in solvents like dichloromethane and acetonitrile (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Catalysis and Oxidation Studies :
- A study on the oxidation and catalytic properties of chromium corroles in different solvents including acetonitrile provided insights into the behavior of similar chromen-based structures in redox reactions (Mahammed, Gray, Meier-Callahan, & Gross, 2003).
Synthesis of Novel Compounds :
- Researchers have explored the synthesis of new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety using a compound structurally similar to the one . This study highlights the potential of such compounds in creating diverse and complex organic structures (El‐Mekabaty, 2015).
Solvation and Solvent Effects :
- The behavior of various compounds in solvents like acetonitrile, relevant to the study of chromenyl-derivatives, has been extensively studied. These studies provide insights into how the solvent environment can affect the properties and reactions of such compounds (Stephens & Blake, 2004).
Luminescent Properties :
- Research on lanthanide ion complexes with thiophene-derivatized pybox, which shares some structural similarities with the compound of interest, revealed luminescent properties in both solid state and in solution, highlighting potential applications in luminescence studies (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).
properties
IUPAC Name |
2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3/c19-18(20,21)17-15(11-4-2-1-3-5-11)16(23)13-7-6-12(24-9-8-22)10-14(13)25-17/h1-7,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFNYITOOZNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2825556.png)
![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)
![2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2825560.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2825562.png)



![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2825572.png)
![Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2825573.png)

![1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2825576.png)